3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
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Description
The compound “3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been known to interact with various biological targets, including dopamine and serotonin receptors .
Mode of Action
It’s worth noting that piperazine derivatives, which share a similar structure, are known to act as antagonists at dopamine and serotonin receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Given the potential interaction with dopamine and serotonin receptors, it’s plausible that the compound could influence pathways related to neurotransmission .
Pharmacokinetics
Similar compounds are often evaluated for their “drugability” according to lipinski’s rule of five (ro5), which assesses parameters like molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict the compound’s bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial effects .
Properties
IUPAC Name |
3-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-15-13-18(22-19(21-15)14-7-8-14)24-9-11-25(12-10-24)20-16-5-3-4-6-17(16)28(26,27)23-20/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBBWOUTJNXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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